molecular formula C6H9N3O3 B1672260 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol CAS No. 705-19-1

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol

Cat. No. B1672260
CAS RN: 705-19-1
M. Wt: 171.15 g/mol
InChI Key: RSXWJXPKLRYMHW-UHFFFAOYSA-N
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Description

“2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol”, also known as Isometronidazole, is an impurity of Metronidazole . Metronidazole is a chemotherapeutic agent that is used as a first line defense against Clostridium difficile (C.diff). Isometronidazole is also a hypoxic cell sensitizer in humans and mice .


Molecular Structure Analysis

The molecular formula of “2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol” is C6H9N3O3 . The IUPAC name is 2-(2-methyl-4-nitroimidazol-1-yl)ethanol . The InChI is InChI=1S/C6H9N3O3/c1-5-7-6 (9 (11)12)4-8 (5)2-3-10/h4,10H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol” is 171.15 g/mol . The XLogP3 is -0.6 .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXWJXPKLRYMHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220766
Record name Isometronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol

CAS RN

705-19-1
Record name Isometronidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isometronidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isometronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WI2PRW4QM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AA Shaikh, MG Raghuwanshi - Asian Journal of Research in …, 2016 - search.proquest.com
The present work contend with the synthesis, characterization and antimicrobial activity of some novel Schiff's bases of 4-substituted thiazol-2-amine as five membered heterocyclic …
Number of citations: 2 search.proquest.com
P Kim, L Zhang, UH Manjunatha, R Singh… - Journal of medicinal …, 2009 - ACS Publications
The 4-nitroimidazole PA-824 is active against aerobic and anaerobic Mycobacterium tuberculosis (Mtb) while 5-nitroimidazoles like metronidazole are active against only anaerobic Mtb…
Number of citations: 121 pubs.acs.org
D Matmour, N Hamoum, KFE Hassam, Y Merad… - Journal of Trace …, 2023 - Elsevier
Introduction The main objective of this work was to analysis seven drug related impurities by High Performance Liquid Chromatography (HPLC) in six samples of Metronidazole API, …
Number of citations: 0 www.sciencedirect.com
MNS Rad, A Khalafi-Nezhad, S Behrouz, MA Faghihi… - Tetrahedron, 2008 - Elsevier
A convenient and efficient one-pot N-alkylation of nucleobases from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm) is described. In this method, treatment of alcohols with a …
Number of citations: 38 www.sciencedirect.com
АВ Кузнецова - 2013 - dep_oikf.pnzgu.ru
Учебное пособие «Фармакопейный анализ производных фурана, пиррола, пиразола, имидазола, пиридина, хинолина» предназначено для подготовки студентов IV курса …
Number of citations: 4 dep_oikf.pnzgu.ru

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